

A Guide to Inter-Laboratory Comparison of Velp Elemental Analyzer Results

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Veltec**

Cat. No.: **B1166048**

[Get Quote](#)

This guide provides a framework for conducting an inter-laboratory comparison of elemental analysis results, with a focus on the Velp EMA 502 CHNS-O Elemental Analyzer. It is intended for researchers, scientists, and drug development professionals who rely on accurate elemental analysis for compound characterization and quality control. The guide outlines a detailed experimental protocol, presents a hypothetical dataset for comparison, and visualizes the workflow for such a study.

Introduction to Inter-Laboratory Comparison

Inter-laboratory comparison, or proficiency testing, is a critical component of quality assurance in analytical laboratories. It involves multiple laboratories analyzing the same samples and comparing their results. This process helps to:

- Assess the performance and comparability of analytical methods and instrumentation across different laboratories.
- Identify potential systematic errors or biases in laboratory procedures.
- Provide confidence in the accuracy and reliability of analytical data.

In the context of elemental analysis, an inter-laboratory study can validate the performance of a specific instrument, such as the Velp elemental analyzer, by comparing its results with those obtained from other laboratories using either the same or different analytical techniques.

Hypothetical Performance Data of Velp EMA 502

The following tables present a hypothetical dataset from a simulated inter-laboratory study involving a Velp EMA 502 and two other anonymous elemental analyzers from different manufacturers. The study analyzes a certified reference material (CRM) with known concentrations of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S).

Table 1: Comparison of CHNS Analysis Results for Certified Reference Material (Acetanilide)

Parameter	Certified Value (%)	Velp EMA 502 (%)	Analyzer A (%)	Analyzer B (%)
Carbon (C)	71.09	71.05 ± 0.04	70.98 ± 0.06	71.15 ± 0.05
Hydrogen (H)	6.71	6.69 ± 0.03	6.75 ± 0.04	6.65 ± 0.05
Nitrogen (N)	10.36	10.38 ± 0.02	10.31 ± 0.05	10.40 ± 0.03
Sulfur (S)	Not Applicable	Not Applicable	Not Applicable	Not Applicable

Values are presented as mean ± standard deviation from five replicate measurements.

Table 2: Performance Characteristics of the Analyzers

Feature	Velp EMA 502	Analyzer A	Analyzer B
Analysis Time per Sample	~5 minutes	~6 minutes	~5.5 minutes
Sample Throughput	Up to 117 samples	~90 samples	~100 samples
Carrier Gas	Helium or Argon	Helium	Helium or Argon
Detector	Thermal Conductivity Detector (TCD)	Thermal Conductivity Detector (TCD)	Thermal Conductivity Detector (TCD)

Experimental Protocol for Inter-Laboratory Comparison

This section details the methodology for conducting an inter-laboratory comparison of elemental analyzers.

3.1. Objective

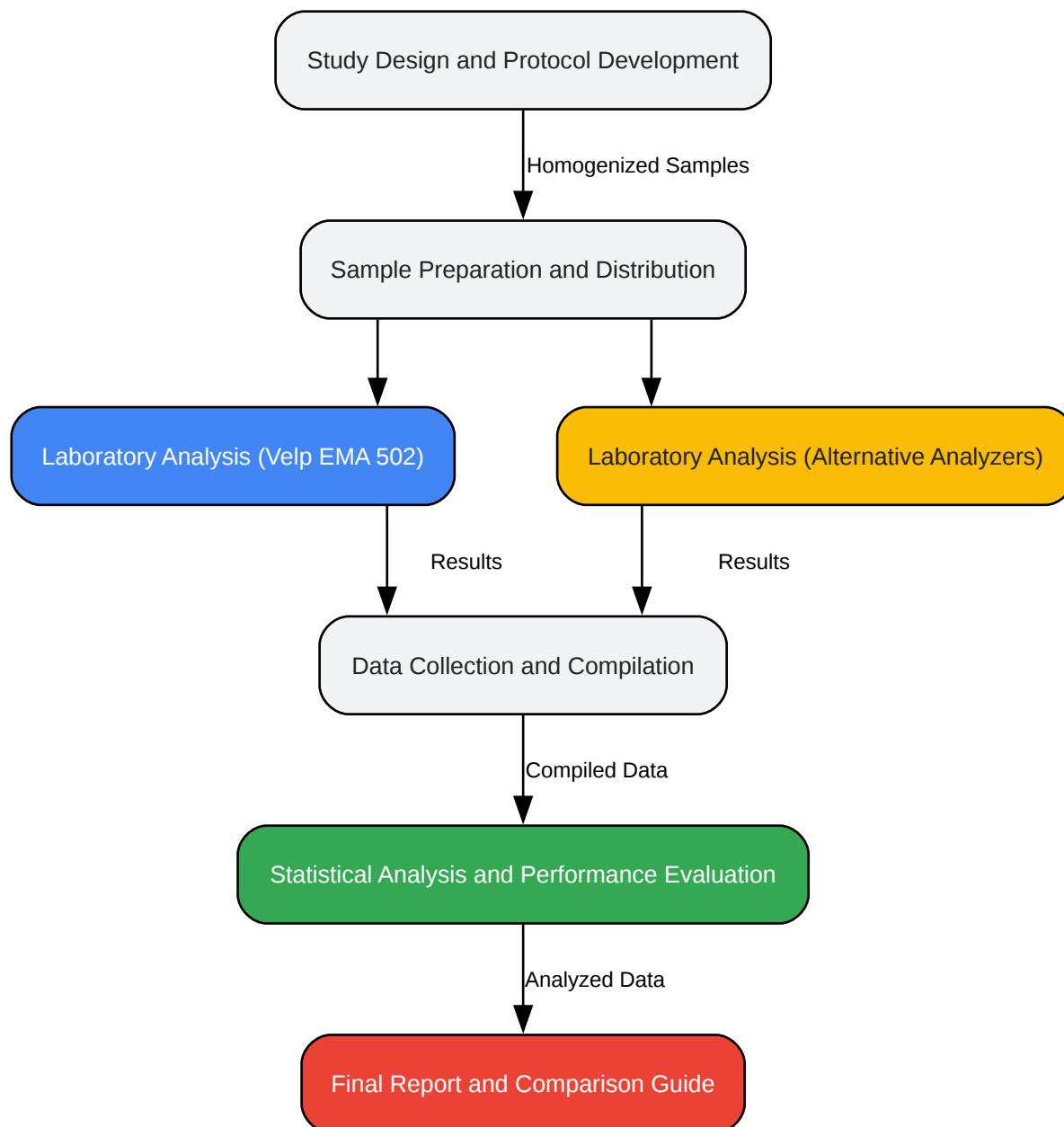
To assess the accuracy, precision, and comparability of the Velp EMA 502 elemental analyzer against other commercially available instruments for the determination of C, H, N, and S in a certified reference material.

3.2. Materials and Methods

- Instrumentation: Velp EMA 502 CHNS-O Elemental Analyzer, and at least two other elemental analyzers from different manufacturers.
- Reference Material: A certified reference material (CRM) with a well-characterized elemental composition (e.g., Acetanilide, Sulfanilamide).
- Samples: A set of homogeneous and stable test samples to be distributed to participating laboratories.
- Consumables: Tin capsules for solid samples, and appropriate standards for calibration.

3.3. Procedure

- Sample Preparation and Distribution:
 - A central organizing body prepares and homogenizes the CRM and test samples.
 - Aliquots of the samples are packaged in sealed, labeled containers and distributed to the participating laboratories.
- Instrument Calibration:
 - Each laboratory calibrates its elemental analyzer according to the manufacturer's instructions.
 - A multi-point calibration is performed using appropriate standards to cover the expected concentration range of the elements in the samples.


- Sample Analysis:
 - Each laboratory analyzes the CRM and test samples in quintuplicate (n=5).
 - The sample weight for each analysis is recorded accurately.
 - The instrument software is used to calculate the percentage of C, H, N, and S in each sample.
- Data Reporting:
 - Each laboratory reports the mean, standard deviation, and relative standard deviation (RSD) for each element in each sample.
 - A detailed report of the instrument parameters and any deviations from the standard procedure is also submitted.

3.4. Data Analysis

- The results from all participating laboratories are collected and statistically analyzed.
- The performance of the Velp EMA 502 is compared against the other analyzers based on:
 - Accuracy: Closeness of the measured values to the certified values of the CRM.
 - Precision: Repeatability of the measurements, as indicated by the standard deviation and RSD.
 - Z-scores: To provide a standardized measure of a laboratory's performance.

Workflow of the Inter-Laboratory Comparison

The following diagram illustrates the key stages of the inter-laboratory comparison process.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Guide to Inter-Laboratory Comparison of Velp Elemental Analyzer Results]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166048#inter-laboratory-comparison-of-results-from-a-velp-elemental-analyzer>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com